![molecular formula C7H5Cl3O B3024338 (3,4,5-Trichlorophenyl)methanol CAS No. 7520-67-4](/img/structure/B3024338.png)
(3,4,5-Trichlorophenyl)methanol
Overview
Description
“(3,4,5-Trichlorophenyl)methanol” is a chemical compound with the CAS Number: 7520-67-4 . It has a molecular weight of 211.47 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for “(3,4,5-Trichlorophenyl)methanol” is 1S/C7H5Cl3O/c8-5-1-4 (3-11)2-6 (9)7 (5)10/h1-2,11H,3H2 . This indicates that the compound has a carbon backbone with three chlorine atoms and a hydroxyl group attached.Physical And Chemical Properties Analysis
“(3,4,5-Trichlorophenyl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 211.47 .Scientific Research Applications
Organic Synthesis
“(3,4,5-Trichlorophenyl)methanol” can be used in organic synthesis . Its unique structure makes it a valuable building block in the synthesis of more complex organic compounds .
Luminescent Materials
Organic luminescent radicals, such as “(3,4,5-Trichlorophenyl)methanol”, are attractive for various applications due to their unique luminescence properties . These include organic light-emitting diodes (OLEDs), bioimaging, and sensing .
OLEDs
As mentioned above, “(3,4,5-Trichlorophenyl)methanol” can be used in the production of OLEDs . OLEDs are used in a variety of applications, including display technology for televisions, smartphones, and computer monitors .
Bioimaging
The luminescent properties of “(3,4,5-Trichlorophenyl)methanol” can also be utilized in bioimaging . This involves using the compound as a fluorescent marker to visualize biological tissues or cells .
Sensing
“(3,4,5-Trichlorophenyl)methanol” can be used in sensing applications . Its luminescent properties can be exploited to detect changes in environmental conditions or the presence of specific substances .
Research and Development
“(3,4,5-Trichlorophenyl)methanol” is also used in research and development . Scientists use this compound to study its properties and potential applications in various fields .
Safety and Hazards
The safety information for “(3,4,5-Trichlorophenyl)methanol” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as phenols and derivatives . Phenolic compounds are often involved in a wide range of biological activities, including interactions with proteins and enzymes.
Mode of Action
Phenolic compounds, in general, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Result of Action
Phenolic compounds can exert antioxidant, anti-inflammatory, and anticancer effects, among others .
Action Environment
The action, efficacy, and stability of (3,4,5-Trichlorophenyl)methanol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the biological environment.
properties
IUPAC Name |
(3,4,5-trichlorophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKGTRUEBFRMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633954 | |
Record name | (3,4,5-Trichlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-Trichlorophenyl)methanol | |
CAS RN |
7520-67-4 | |
Record name | (3,4,5-Trichlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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